molecular formula C10H8FNO2S B15228608 Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B15228608
M. Wt: 225.24 g/mol
InChI Key: XIOHZCBYDRLJST-UHFFFAOYSA-N
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Description

Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core with a fluorine substituent at position 4 and an ethyl ester group at position 2. This structure combines the electron-withdrawing nature of fluorine with the aromatic thiophene and pyridine moieties, making it a valuable synthon in medicinal chemistry and materials science. The fluorine substituent likely enhances metabolic stability and bioavailability, traits critical for pharmaceutical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO2S

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H8FNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3

InChI Key

XIOHZCBYDRLJST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=NC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, followed by fluorination and esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution due to the electron-deficient nature of the thieno-pyridine ring. Key reactions include:

Reaction TypeConditionsProducts/Outcomes
Amine substitutionCsF/DMSO, reflux4-Amino derivatives
Thiol substitutionNaSH, polar aprotic solvent4-Sulfhydryl analogs
Methoxy substitutionMeONa, DMF, 80°C4-Methoxy-thieno-pyridine derivatives

The fluorine’s −I effect activates the adjacent carbon for nucleophilic attack, with selectivity governed by ring electronics. Computational studies suggest transition states favor para-substitution relative to the ester group .

Ester Hydrolysis and Functionalization

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions, enabling further derivatization:

Hydrolysis Pathways

  • Basic hydrolysis : NaOH (aq.), reflux → Carboxylic acid intermediate .

  • Acidic hydrolysis : HCl (conc.), ethanol → Direct protonation of the ester.

Downstream Reactions

ReagentProductApplication
SOCl₂Acid chlorideAmide coupling precursors
HATU/DIPEAAmides (e.g., antitubercular agents)Pharmacological scaffolds
R-OH (Fischer esterification)Modified estersSolubility-tuning derivatives

Notably, carboxamide derivatives (e.g., 3-aminothieno[2,3-b]pyridine-2-carboxamides) have shown antitubercular activity (IC₉₀ = 0.94–41 μM) .

Cycloaddition and Ring-Opening Reactions

The thieno-pyridine scaffold participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts. Ring-opening reactions occur under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), yielding dicarboxylic acids.

Electrophilic Aromatic Substitution (EAS)

Despite fluorine’s deactivating effect, electrophilic substitution is feasible at the electron-rich thiophene moiety:

ReactionConditionsPosition
NitrationHNO₃/H₂SO₄, 0–5°CC5 of thiophene
BrominationBr₂/FeBr₃, CH₂Cl₂C3 of pyridine

Regioselectivity is guided by the electron-donating ester group and the fused ring’s conjugation .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C bond formation:

Reaction TypeCatalytic SystemSubstituents Introduced
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMEAryl/heteroaryl groups
Buchwald-Hartwig aminationPd₂(dba)₃/XPhos, Cs₂CO₃N-containing functionalities

For example, coupling at the pyridine C2 position has been achieved with 2-heterocyclic zinc reagents .

Reductive Functionalization

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering the compound’s planarity and biological activity . Selective reduction of the thiophene ring remains challenging due to steric hindrance.

Stability and Reactivity Trends

  • pH Sensitivity : The ester group hydrolyzes rapidly under alkaline conditions (t₁/₂ = 2.3 h at pH 9).

  • Thermal Stability : Decomposition occurs above 220°C, with fluorine loss detected via TGA-MS.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states .

Scientific Research Applications

Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate has shown potential in various scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its potential therapeutic effects in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate can be compared with other similar compounds, such as Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate and Ethyl 2-picolinate. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate with structurally related compounds, highlighting key differences in substituents, heterocyclic cores, physical properties, and applications:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference Evidence
This compound Thieno[2,3-c]pyridine 4-F, 2-COOEt ~265.3 (estimated) Potential pharmaceutical intermediate; enhanced metabolic stability due to fluorine
Ethyl 3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine 3-NH2, 5-CN, 6-OEt, 4-Ph, 2-COOEt 722.84 Mp: 185°C (decomp.); IR peaks for CN (2220 cm⁻¹), NH2 (3480, 3340 cm⁻¹)
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine 2-COOEt ~206.2 Synthesized in 60–85% yield via hydrogenation; used in heterocyclic chemistry
Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate Thieno[2,3-c]pyridine 3-Br, 2-COOMe 271.8 (LCMS) Intermediate for coupling reactions (e.g., with 3-chloro-4-fluoroaniline)
Ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Tetrahydrothieno[2,3-c]pyridine 6-Et, 2-perfluorobenzamido, 3-COOEt ~507.3 (estimated) Anti-TB activity (MIC = 0.23 μM); improved ADME properties
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine 5-Br, 2-COOEt 285.1 Key intermediate in drug development; enables bromine-mediated functionalization

Key Observations:

Core Structure Differences: Thieno[2,3-c]pyridine derivatives (e.g., target compound) exhibit sulfur in the thiophene ring, enhancing electron-deficient character compared to pyrrolo[2,3-c]pyridines (nitrogen-containing) . Tetrahydrothieno derivatives (e.g., ) feature saturated rings, reducing aromaticity but improving solubility and bioavailability .

Substituent Effects: Fluorine at position 4 (target compound) likely improves metabolic stability and lipophilicity compared to bromine (e.g., ) or cyano groups () . Amino/aryl groups (e.g., ) enable cross-coupling reactions for diversification, whereas ester groups (e.g., ) facilitate hydrolysis to carboxylic acids for further derivatization .

Biological Activity: Fluorinated and perfluorinated derivatives (e.g., ) show potent anti-TB activity, suggesting that the target compound’s fluorine substituent may confer similar advantages . Pyrrolo-pyridines () are more common in kinase inhibitors, while thieno-pyridines are explored for antimicrobial and CNS applications .

Synthetic Routes: Halogenation (Br, Cl) and coupling reactions (e.g., Pd-catalyzed amination in ) are standard for functionalizing the thieno-pyridine core .

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